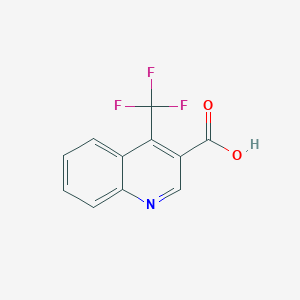

4-(trifluoromethyl)quinoline-3-carboxylic Acid

Description

Properties

IUPAC Name |

4-(trifluoromethyl)quinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6F3NO2/c12-11(13,14)9-6-3-1-2-4-8(6)15-5-7(9)10(16)17/h1-5H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPBXCLYXJCGTOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C=N2)C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60453932 | |

| Record name | 4-(trifluoromethyl)quinoline-3-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60453932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155495-82-2 | |

| Record name | 4-(trifluoromethyl)quinoline-3-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60453932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"4-(trifluoromethyl)quinoline-3-carboxylic acid physical and chemical properties"

An In-Depth Technical Guide to 4-(Trifluoromethyl)quinoline-3-carboxylic Acid

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups has become a cornerstone of rational drug design. The trifluoromethyl (-CF3) group, in particular, is prized for its ability to modulate a molecule's physicochemical and pharmacokinetic properties, often enhancing metabolic stability, lipophilicity, and binding affinity.[1][2] When this powerful moiety is integrated into privileged heterocyclic scaffolds like the quinoline ring system, the resulting compounds present a rich field for therapeutic exploration.

This technical guide provides a comprehensive overview of this compound, a key building block for researchers, scientists, and drug development professionals. We will delve into its core physical and chemical properties, synthetic considerations, spectroscopic signature, and its significant potential in the synthesis of novel bioactive agents. The insights presented herein are grounded in established chemical principles and aim to equip the reader with the foundational knowledge required to effectively utilize this compound in a research and development setting.

Molecular Structure and Physicochemical Properties

This compound is a bifunctional organic compound featuring a quinoline core substituted with a highly electronegative trifluoromethyl group at the 4-position and a carboxylic acid group at the 3-position. This specific arrangement of functional groups dictates its unique chemical behavior and potential as a pharmacophore.

Caption: 2D Chemical Structure of this compound.

The table below summarizes the key physical and chemical identifiers for this compound, compiled from various chemical suppliers and databases. Note that some values, such as boiling point and pKa, are predicted through computational models due to a lack of extensive experimental data in published literature.

| Property | Value | Source(s) |

| CAS Number | 155495-82-2 | [3][4][5] |

| Molecular Formula | C₁₁H₆F₃NO₂ | [3][5] |

| Molecular Weight | 241.17 g/mol | [3] |

| Appearance | White to off-white powder/solid | [6] |

| Melting Point | 210-212 °C | [3] |

| Boiling Point | 349.0 ± 42.0 °C (Predicted) | [3] |

| Density | 1.481 ± 0.06 g/cm³ (Predicted) | [3] |

| pKa | 0.65 ± 0.30 (Predicted) | [3] |

| Solubility | Soluble in DMSO.[7] The presence of hydroxyl and carboxylic acid functionalities can contribute to solubility in polar solvents.[6] | |

| Storage | Sealed in a dry environment at room temperature.[3][5] |

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of quinoline-4-carboxylic acids is a well-established area of organic chemistry. While a specific, peer-reviewed synthesis for this compound is not prominently detailed in the initial search, its structure suggests that it can be prepared through modifications of classical methods such as the Pfitzinger or Gould-Jacobs reactions.

A plausible synthetic strategy involves the condensation of an appropriately substituted aniline with a β-ketoester bearing a trifluoromethyl group. For instance, the reaction of an aniline derivative with ethyl 4,4,4-trifluoroacetoacetate or a similar fluorinated building block, followed by cyclization, would lead to the quinoline core. Subsequent functional group manipulations could then yield the target carboxylic acid. Many modern methods utilize transition metal catalysis to achieve these transformations with higher efficiency and milder conditions.[8][9]

Caption: Generalized workflow for the synthesis of quinoline-3-carboxylic acids.

Chemical Reactivity

The reactivity of this compound is governed by its three primary components: the carboxylic acid group, the electron-deficient quinoline ring, and the trifluoromethyl substituent.

-

Carboxylic Acid Group: The -COOH group is the most reactive site for many standard organic transformations. It can readily undergo:

-

Esterification: Reaction with alcohols under acidic conditions to form esters.

-

Amide Formation: Coupling with amines, often mediated by activating agents (e.g., DCC, EDC), to produce amides. This is a crucial reaction for building larger, more complex molecules in drug discovery.[10]

-

Reduction: Conversion to the corresponding primary alcohol using strong reducing agents like LiAlH₄.

-

Decarboxylation: While typically requiring harsh conditions, decarboxylation can sometimes be achieved, particularly with catalytic methods.[9]

-

-

Quinoline Ring: The quinoline ring is an aromatic heterocycle. The presence of the powerfully electron-withdrawing -CF₃ group at the 4-position significantly deactivates the ring system towards electrophilic aromatic substitution. Conversely, it makes the ring more susceptible to nucleophilic aromatic substitution (SₙAr), particularly at positions ortho and para to the activating group.

-

Trifluoromethyl Group: The -CF₃ group itself is generally unreactive under standard organic conditions due to the strength of the C-F bonds.[1] Its primary role is electronic; it influences the reactivity of the adjacent quinoline ring and can impact the acidity of nearby protons.

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of standard spectroscopic techniques. The expected spectral features are summarized below.

| Technique | Expected Observations |

| ¹H NMR | Aromatic Protons: Signals expected in the δ 7.5-9.0 ppm range. Protons on the quinoline ring will be deshielded (shifted downfield) due to the aromatic currents and the electron-withdrawing effects of the nitrogen atom and the -CF₃ group.[11]Carboxylic Acid Proton: A broad singlet, typically appearing far downfield (>10 ppm), which is exchangeable with D₂O.[11] |

| ¹³C NMR | Aromatic Carbons: Multiple signals in the δ 120-150 ppm range.Carboxylic Carbon: A signal around δ 165-175 ppm.CF₃ Carbon: A characteristic quartet (due to ¹JCF coupling) with a chemical shift around δ 120-125 ppm. The carbon at the 4-position will also exhibit splitting (a smaller ²JCF coupling).[11] |

| ¹⁹F NMR | A singlet corresponding to the three equivalent fluorine atoms of the -CF₃ group. |

| IR Spectroscopy | O-H Stretch: A very broad absorption band from ~2500-3300 cm⁻¹ (carboxylic acid).C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ (carboxylic acid carbonyl).C=C & C=N Stretches: Multiple absorptions in the 1450-1620 cm⁻¹ region (aromatic ring).C-F Stretches: Strong absorptions in the 1100-1350 cm⁻¹ region. |

| Mass Spectrometry | Molecular Ion (M⁺): A peak at m/z = 241.035, corresponding to the exact mass of the molecule.[12] Fragmentation patterns would likely involve the loss of -OH, -COOH, and potentially the CF₃ group. |

Role in Drug Discovery and Development

The this compound scaffold is of significant interest to medicinal chemists for several reasons, primarily stemming from the synergistic combination of the quinoline core and the trifluoromethyl group.

-

Privileged Scaffold: The quinoline ring is a "privileged scaffold," appearing in a wide array of natural products and synthetic drugs with diverse biological activities, including antimalarial, anticancer, and antibacterial properties.[13][14] The carboxylic acid at the 3-position is a key feature in many quinolone antibiotics and other enzyme inhibitors, often forming critical hydrogen bond or salt bridge interactions with target proteins.[10][15]

-

Influence of the Trifluoromethyl Group: As a bioisostere for groups like chlorine or methyl, the -CF₃ group provides unique advantages:

-

Enhanced Lipophilicity: It increases the molecule's ability to cross biological membranes, potentially improving oral bioavailability.[1]

-

Metabolic Stability: The strength of the C-F bond makes the -CF₃ group highly resistant to metabolic degradation (e.g., oxidation by cytochrome P450 enzymes), which can prolong the drug's half-life.[1]

-

Modulation of pKa: Its strong electron-withdrawing nature lowers the pKa of the quinoline nitrogen, affecting its ionization state at physiological pH.

-

Binding Interactions: The -CF₃ group can participate in unique non-covalent interactions within a protein's binding pocket, such as dipole-dipole or orthogonal multipolar interactions, potentially increasing binding affinity and selectivity.

-

Caption: Role of the scaffold in medicinal chemistry and drug design.

This compound serves as a key intermediate for synthesizing inhibitors of enzymes like dihydroorotate dehydrogenase (DHODH), a target for cancer and autoimmune diseases.[15] Its structure allows for the systematic exploration of structure-activity relationships (SAR) by modifying the carboxylic acid (e.g., converting it to various amides) or by further substituting the benzo portion of the quinoline ring.

Safety and Handling

-

GHS Hazard Statements: Based on similar compounds, it should be treated as potentially:

-

Precautionary Measures:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[16]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[16][17]

-

Handling: Avoid breathing dust, fumes, or vapors.[17] Wash hands thoroughly after handling.[16] Avoid contact with skin and eyes.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][5] Keep away from strong oxidizing agents.

-

Experimental Protocol: ¹H NMR and D₂O Exchange for Structural Verification

This protocol describes a self-validating method to confirm the presence of the exchangeable carboxylic acid proton, a key feature of the title compound's structure.

Objective: To acquire a standard ¹H NMR spectrum and use a deuterium oxide (D₂O) exchange experiment to identify the carboxylic acid proton signal.

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent, such as DMSO-d₆, in a clean, dry NMR tube. DMSO-d₆ is often preferred for carboxylic acids as it slows the exchange rate of the acidic proton compared to other solvents like CDCl₃.

-

-

Initial ¹H NMR Acquisition:

-

Place the NMR tube in the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.

-

Acquire a standard ¹H NMR spectrum (e.g., 16 scans, 5-second relaxation delay).

-

Process the spectrum (Fourier transform, phase correction, baseline correction).

-

Identify the aromatic signals (δ 7.5-9.0 ppm) and locate the potential broad singlet for the carboxylic acid proton (likely >10 ppm).

-

-

D₂O Exchange Procedure:

-

Carefully remove the NMR tube from the spectrometer.

-

Add 1-2 drops of deuterium oxide (D₂O) to the NMR tube using a clean pipette.

-

Cap the tube and gently invert it several times to ensure thorough mixing. A slight cloudiness may appear initially but should dissipate.

-

-

Post-Exchange ¹H NMR Acquisition:

-

Re-insert the NMR tube into the spectrometer. It may be necessary to re-lock and re-shim the instrument.

-

Acquire a second ¹H NMR spectrum using the identical parameters as the initial acquisition.

-

-

Data Interpretation and Validation:

-

Compare the two spectra. The signal corresponding to the carboxylic acid proton (-COOH) will have disappeared or significantly diminished in the second spectrum.

-

A new, small peak corresponding to HOD (resulting from the H/D exchange) may appear in the spectrum, typically around δ 3.4 ppm in DMSO-d₆.

-

Validation: The disappearance of a specific downfield proton signal upon the addition of D₂O provides definitive evidence for its identity as an exchangeable acidic proton, thereby validating the presence of the carboxylic acid functional group.

-

Conclusion

This compound stands as a compound of considerable strategic value in the field of medicinal chemistry. Its architecture combines the biologically relevant quinoline-3-carboxylic acid core with the pharmacokinetically advantageous trifluoromethyl group. This guide has detailed its fundamental physical and chemical properties, outlined logical synthetic approaches, and provided a framework for its spectroscopic characterization and safe handling. For researchers engaged in the design and synthesis of novel therapeutics, particularly in the areas of oncology, infectious diseases, and autoimmune disorders, this molecule represents a versatile and powerful building block for innovation.

References

-

PubChem. 4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid | C11H6F3NO3. [Online] Available at: [Link]

-

PubChem. 4-Hydroxy-7-trifluoromethylquinoline-3-carboxylic acid | C11H6F3NO3. [Online] Available at: [Link]

-

ResearchGate. Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. [Online] Available at: [Link]

-

Lead Sciences. This compound. [Online] Available at: [Link]

-

MySkinRecipes. 4-Hydroxy-8-(trifluoromethyl)-3-quinoline-carboxylic acid. [Online] Available at: [Link]

-

PubChem. 4-(Trifluoromethyl)quinoline-6-carboxylic acid | C11H6F3NO2. [Online] Available at: [Link]

-

PrepChem.com. Synthesis of 2-trifluoromethyl-4-hydroxy-3-quinoline-carboxylic acid. [Online] Available at: [Link]

-

Cherry. Supplementary content Low cytotoxic quinoline-4-carboxylic acids derived from vanillin precursors as potential human dihydroorot. [Online] Available at: [Link]

-

Scirp.org. Highly Efficient Synthesis of Novel Fluorine Bearing Quinoline-4-carboxylic Acid and the Related Compounds as Amylolytic Agents. [Online] Available at: [Link]

-

ACS Publications. The Journal of Organic Chemistry Ahead of Print. [Online] Available at: [Link]

-

National Institutes of Health. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. [Online] Available at: [Link]

-

MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Online] Available at: [Link]

-

Hovione. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Online] Available at: [Link]

-

ResearchGate. Discovery of Quinoline‐Derived Trifluoromethyl Alcohols as Antiepileptic and Analgesic Agents That Block Sodium Channels | Request PDF. [Online] Available at: [Link]

-

J&K Scientific. 4-(Trifluoromethyl)quinoline-2-carboxylic acid, 97%. [Online] Available at: [Link]

-

National Institutes of Health. Decarboxylative Trifluoromethylation of Aliphatic Carboxylic Acids. [Online] Available at: [Link]

-

mVOC 4.0. Quinoline. [Online] Available at: [Link]

-

National Institutes of Health. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. [Online] Available at: [Link]

-

ResearchGate. Figure S11. 1 H NMR spectrum of 3f. [Online] Available at: [Link]

-

PubChemLite. 3-(trifluoromethyl)quinoline-4-carboxylic acid (C11H6F3NO2). [Online] Available at: [Link]

-

Organic Chemistry Data. pKa Data Compiled by R. Williams. [Online] Available at: [Link]

-

Organic Chemistry Data. Equilibrium pKa Table (DMSO Solvent and Reference). [Online] Available at: [Link]

-

Frontiers. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. [Online] Available at: [Link]

-

Human Metabolome Database. Showing metabocard for 2,8-bis-Trifluoromethyl-4-quinoline carboxylic acid (HMDB0060726). [Online] Available at: [Link]

-

PubChem. Quinoline-3-carboxylic acid | C10H7NO2. [Online] Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 3. 155495-82-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. This compound | 155495-82-2 [chemicalbook.com]

- 5. This compound - Lead Sciences [lead-sciences.com]

- 6. chemimpex.com [chemimpex.com]

- 7. selleckchem.com [selleckchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Decarboxylative Trifluoromethylation of Aliphatic Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. 4-(Trifluoromethyl)quinoline-6-carboxylic acid | C11H6F3NO2 | CID 84018363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 16. fishersci.com [fishersci.com]

- 17. tcichemicals.com [tcichemicals.com]

- 18. cdn.caymanchem.com [cdn.caymanchem.com]

- 19. WERCS Studio - Application Error [assets.thermofisher.com]

- 20. 4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid | C11H6F3NO3 | CID 90260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. 4-Hydroxy-7-trifluoromethylquinoline-3-carboxylic acid | C11H6F3NO3 | CID 68459 - PubChem [pubchem.ncbi.nlm.nih.gov]

Solubility Profile of 4-(Trifluoromethyl)quinoline-3-carboxylic Acid: A Predictive and Experimental Guide

An In-depth Technical Guide

Executive Summary

4-(Trifluoromethyl)quinoline-3-carboxylic acid is a fluorinated heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. As with any novel compound, a thorough understanding of its solubility in common laboratory solvents is a prerequisite for its effective application in synthesis, purification, formulation, and biological screening. This guide provides a comprehensive framework for understanding and determining the solubility of this molecule. We will first dissect its structural attributes to build a predictive solubility model based on fundamental physicochemical principles. Subsequently, this guide furnishes detailed, field-proven protocols for both thermodynamic and kinetic solubility determination, enabling researchers to generate robust, reliable data. The overarching goal is to equip scientists and drug development professionals with the expertise to confidently handle and utilize this compound in their research endeavors.

Introduction: The Critical Role of Solubility

The quinoline scaffold is a privileged structure in drug discovery, forming the core of numerous therapeutic agents, most notably antimalarials like quinine and chloroquine.[1] The incorporation of a trifluoromethyl (-CF3) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. This compound (CAS 155495-82-2) combines these features, making it a valuable intermediate for the synthesis of novel bioactive molecules.[2][3]

However, the successful transition of a compound from a vial to a viable experimental or clinical application hinges on its solubility. Poor solubility can cripple development, leading to challenges in:

-

Chemical Synthesis: Inefficient reactions due to poor mixing and mass transfer.

-

Purification: Difficulties in selecting appropriate crystallization or chromatographic solvents.

-

Biological Assays: Inaccurate results from compound precipitation in aqueous assay buffers.

-

Formulation & Bioavailability: Low solubility is a primary cause of poor absorption and bioavailability in vivo.[4]

This document serves as a proactive guide to characterizing this crucial property for this compound.

Physicochemical Profile and Predicted Solubility Behavior

A molecule's structure dictates its properties. By examining the key functional groups of this compound, we can develop a strong hypothesis for its solubility behavior across different solvent classes.

Table 1: Physicochemical Properties of this compound

| Property | Value / Prediction | Rationale & Implications |

| Molecular Formula | C₁₁H₆F₃NO₂ | From structure.[3] |

| Molecular Weight | 241.17 g/mol | Calculated from formula.[3] |

| Predicted XlogP | 2.6 | This value suggests a moderate degree of lipophilicity, indicating a balance between hydrophobic (quinoline, -CF3) and hydrophilic (carboxylic acid) character.[5] |

| Key Functional Groups | Quinoline Ring, Carboxylic Acid, Trifluoromethyl Group | The combination of a large aromatic system, a highly polar acidic group, and a lipophilic fluorinated group creates a complex solubility profile. |

| Predicted pKa | ~2-3 | The strong electron-withdrawing effect of the adjacent trifluoromethyl group and the quinoline ring nitrogen is expected to significantly increase the acidity of the carboxylic acid compared to benzoic acid (pKa 4.2). The compound will exist predominantly in its anionic carboxylate form at physiological pH.[6] |

Solubility Hypothesis:

-

Aqueous Solvents (e.g., Water, Buffers): Solubility is predicted to be very low in neutral water due to the large, hydrophobic quinoline and -CF3 moieties. However, solubility will be highly pH-dependent . In basic media (e.g., pH > 7), the carboxylic acid will deprotonate to form the highly polar carboxylate salt, which will dramatically increase aqueous solubility. Conversely, in acidic media (e.g., pH < 2), solubility will remain low.[7]

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Moderate to good solubility is expected. These solvents can engage in hydrogen bonding with the carboxylic acid group (acting as both donors and acceptors) while also solvating the aromatic ring system.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, THF): High solubility is predicted, particularly in DMSO and DMF. These solvents are strong hydrogen bond acceptors and have sufficient polarity to effectively solvate both the polar and nonpolar regions of the molecule. DMSO is an excellent choice for preparing concentrated stock solutions for high-throughput screening.[8]

-

Nonpolar Solvents (e.g., Hexane, Toluene): Very poor solubility is expected. The highly polar carboxylic acid group is incompatible with the nonpolar nature of these solvents, making dissolution energetically unfavorable.

The following diagram illustrates the logical relationship between the molecule's structural features and its predicted solubility.

Caption: Predicted solubility based on molecular properties.

Experimental Determination of Solubility

While predictions provide guidance, empirical data is essential for definitive characterization. The choice of method depends on the required accuracy and throughput, generally categorized as thermodynamic or kinetic solubility.[9]

Protocol for Thermodynamic Solubility (Shake-Flask Method)

This method determines the equilibrium solubility, which is the true saturation point of the compound in a solvent at a specific temperature. It is the gold-standard for its accuracy and is crucial for late-stage development.[4][10]

-

Preparation: Add an excess amount of solid this compound to a known volume of the test solvent (e.g., 5-10 mg in 1 mL) in a glass vial. The key is to ensure undissolved solid remains at the end of the experiment, confirming saturation.

-

Equilibration: Seal the vial tightly. Place it in an incubator shaker or on a rotating wheel set to a constant temperature (e.g., 25 °C). Agitate the suspension for a sufficient period to reach equilibrium. A minimum of 24 hours is standard, but 48-72 hours may be necessary for poorly soluble or slowly dissolving compounds.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed to let the excess solid settle. Carefully remove a sample of the supernatant using a syringe fitted with a solvent-compatible 0.22 µm filter (e.g., PTFE) to remove all undissolved particles. This step is critical to avoid artificially high results.

-

Dilution: Accurately dilute the clear filtrate with a suitable mobile phase or solvent to bring the concentration within the linear range of the analytical instrument.

-

Quantification: Analyze the concentration of the diluted sample using a validated analytical method, typically HPLC-UV. A standard calibration curve of the compound must be prepared in the same diluent.

-

Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is the thermodynamic solubility, typically expressed in µg/mL or mg/mL.

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

Protocol for Kinetic Solubility (High-Throughput Method)

Kinetic solubility measures the concentration at which a compound precipitates when added from a concentrated organic stock solution (usually DMSO) into an aqueous buffer. This method is fast, requires minimal compound, and is ideal for early-stage discovery to rank compounds.[8][11]

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM). Ensure the compound is fully dissolved.

-

Assay Plate Setup: In a 96-well microplate, add the desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4).

-

Serial Dilution: Add a small volume of the DMSO stock solution to the buffer and mix to achieve the highest desired concentration (e.g., 100 µM), ensuring the final DMSO concentration is low (<1-2%) to minimize co-solvent effects. Perform serial dilutions across the plate.

-

Incubation: Cover the plate and allow it to incubate at room temperature for a set period (e.g., 1-2 hours). During this time, a supersaturated solution may form, followed by precipitation if the solubility limit is exceeded.

-

Precipitation Detection: Measure the amount of precipitate formed in each well. Nephelometry, which measures light scattering by insoluble particles, is a direct and sensitive method.[11] Alternatively, after filtering the plate, the concentration remaining in the solution can be quantified by UV-Vis spectroscopy.[9]

-

Data Analysis: Plot the measured signal (e.g., nephelometric units) against the compound concentration. The concentration at which the signal begins to rise sharply above the baseline is defined as the kinetic solubility.

Caption: Workflow for a High-Throughput Kinetic Solubility Assay.

Data Summary and Application

The data generated from these experiments should be systematically recorded to guide future work. The following table provides a template for summarizing experimental findings.

Table 2: Experimental Solubility Data for this compound

| Solvent | Solvent Class | Temperature (°C) | Experimental Solubility (mg/mL) | Method Used |

| Water, pH 7.4 | Aqueous Buffer | 25 | [Enter Experimental Data] | Shake-Flask |

| 0.1 M HCl (pH ~1) | Aqueous (Acidic) | 25 | [Enter Experimental Data] | Shake-Flask |

| 0.1 M NaOH (pH ~13) | Aqueous (Basic) | 25 | [Enter Experimental Data] | Shake-Flask |

| Methanol | Polar Protic | 25 | [Enter Experimental Data] | Shake-Flask |

| Ethanol | Polar Protic | 25 | [Enter Experimental Data] | Shake-Flask |

| DMSO | Polar Aprotic | 25 | [Enter Experimental Data] | Shake-Flask |

| Acetonitrile | Polar Aprotic | 25 | [Enter Experimental Data] | Shake-Flask |

| Tetrahydrofuran (THF) | Polar Aprotic | 25 | [Enter Experimental Data] | Shake-Flask |

| Ethyl Acetate | Intermediate Polarity | 25 | [Enter Experimental Data] | Shake-Flask |

| Toluene | Nonpolar | 25 | [Enter Experimental Data] | Shake-Flask |

| PBS, pH 7.4 | Aqueous Buffer | 25 | [Enter Experimental Data] | Kinetic Assay |

Armed with this data, a researcher can make informed decisions:

-

For Synthesis: Select a solvent (e.g., THF, DMF) in which reactants are highly soluble to ensure a homogeneous reaction mixture.

-

For Purification: Identify a solvent system where the compound has high solubility at elevated temperatures but lower solubility at room temperature, ideal for recrystallization.

-

For Screening: Use DMSO for primary stock solutions and understand the kinetic solubility limit in aqueous buffers to avoid false negatives due to compound precipitation.

Conclusion

The solubility of this compound is a complex property governed by the interplay of its aromatic, acidic, and fluorinated structural elements. A predictive assessment based on its physicochemical properties suggests poor solubility in neutral water and nonpolar solvents, high solubility in polar aprotic solvents, and highly pH-dependent solubility in aqueous media. This guide provides the necessary theoretical framework and detailed experimental protocols to move beyond prediction to robust, quantitative measurement. By employing the described shake-flask and kinetic assay methods, researchers can generate the critical data needed to unlock the full potential of this promising chemical entity in their scientific programs.

References

-

Fakhree, M. A. A., et al. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen. Available at: [Link]

-

Shields, Z. P., et al. (2022). Building Chemical Intuition about Physicochemical Properties of C8-Per-/Polyfluoroalkyl Carboxylic Acids through Computational Means. National Institutes of Health (PMC). Available at: [Link]

-

PubChem. 4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]

-

Larsson, M. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available at: [Link]

-

Jadhav, D. S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. PharmaTutor. Available at: [Link]

-

Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry. Available at: [Link]

-

BMG LABTECH (2023). Drug solubility: why testing early matters in HTS. BMG LABTECH. Available at: [Link]

-

PubChem. 4-Hydroxy-7-trifluoromethylquinoline-3-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]

- Ding, G., & Peijnenburg, W. J. G. M. (2013). Physicochemical Properties of Per- and Polyfluoroalkyl Substances (PFASs). In Persistent Organic Pollutants (POPs)

-

Solubility of Things. Quinoline-4-carboxylic acid. Available at: [Link]

-

Thermo Fisher Scientific. Safety Data Sheet: 8-(Trifluoromethyl)quinolin-4-ol. Available at: [Link]

-

Lead Sciences. This compound. Available at: [Link]

-

PubChemLite. This compound (C11H6F3NO2). Available at: [Link]

- Siegemund, G., et al. (2000). Fluorine Compounds, Organic. In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.

-

Sciencemadness Wiki. Quinoline. Available at: [Link]

-

University of Calgary. (2023). Solubility of Organic Compounds. Department of Chemistry. Available at: [Link]

-

Wikipedia. Quinoline. Available at: [Link]

- Schröder, B., et al. (2010). Prediction of aqueous solubilities of solid carboxylic acids with COSMO-RS. Fluid Phase Equilibria, 289(2), 140-147.

-

University of Rochester. Reagents & Solvents: Solvents and Polarity. Department of Chemistry. Available at: [Link]

- Droge, S. T. J. (2014). Equilibrium modeling: A pathway to understanding observed perfluorocarboxylic and perfluorosulfonic acid behavior. Environmental Toxicology and Chemistry, 33(11), 2449-2460.

-

PubChem. Quinoline-3-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]

Sources

- 1. Quinoline - Wikipedia [en.wikipedia.org]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound - Lead Sciences [lead-sciences.com]

- 4. lup.lub.lu.se [lup.lub.lu.se]

- 5. PubChemLite - this compound (C11H6F3NO2) [pubchemlite.lcsb.uni.lu]

- 6. Building Chemical Intuition about Physicochemical Properties of C8-Per-/Polyfluoroalkyl Carboxylic Acids through Computational Means - PMC [pmc.ncbi.nlm.nih.gov]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. asianpubs.org [asianpubs.org]

- 9. pharmatutor.org [pharmatutor.org]

- 10. researchgate.net [researchgate.net]

- 11. bmglabtech.com [bmglabtech.com]

Interpreting the NMR Spectra of 4-(Trifluoromethyl)quinoline-3-carboxylic Acid: A Comprehensive Guide

An In-Depth Technical Guide for Researchers and Scientists

Abstract

4-(Trifluoromethyl)quinoline-3-carboxylic acid is a key heterocyclic compound, frequently utilized as a building block in medicinal chemistry and materials science. Its rigid structure and the presence of strongly influential functional groups—a trifluoromethyl group and a carboxylic acid—create a distinct and complex NMR profile. Accurate structural confirmation and purity assessment are paramount, for which Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive analytical tool. This technical guide provides a detailed, field-expert interpretation of the ¹H, ¹³C, and advanced 2D NMR spectra expected for this molecule. It is designed for researchers, scientists, and drug development professionals, offering not just data, but the causal logic behind spectral assignments, a self-validating experimental protocol, and authoritative references to ground the analysis.

Foundational Principles: Substituent Effects on the Quinoline Core

The quinoline ring is a bicyclic aromatic system where a benzene ring is fused to a pyridine ring. The interpretation of its NMR spectra is governed by the electronic environment of each nucleus. In this compound, two powerful electron-withdrawing groups (EWGs) dominate this environment.

-

The Trifluoromethyl (-CF₃) Group: Positioned at C4, the -CF₃ group exerts a profound deshielding effect on nearby nuclei due to the high electronegativity of the fluorine atoms.[1] This effect causes protons and carbons in its vicinity to resonate at a higher chemical shift (downfield). Furthermore, it introduces characteristic J-coupling between the fluorine (¹⁹F) and carbon (¹³C) nuclei, splitting the signals of the CF₃ carbon and the carbon it is attached to (C4) into quartets.[1]

-

The Carboxylic Acid (-COOH) Group: Located at C3, this group also withdraws electron density from the ring, contributing to the overall deshielding of the pyridine ring protons and carbons.[2] Its acidic proton is typically observed as a broad singlet at a very low field, often above 13 ppm, particularly in hydrogen-bond-accepting solvents like DMSO-d₆.[3][4]

These combined effects result in a spectrum where the protons on the pyridine ring (H-2) are significantly shifted downfield compared to an unsubstituted quinoline.

Predicted ¹H NMR Spectrum Analysis

The ¹H NMR spectrum provides the initial roadmap to the molecule's proton environment. The analysis begins by identifying the most distinct signals and then deconvoluting the complex aromatic region. The expected spectrum is typically recorded in DMSO-d₆ to ensure solubility and observation of the carboxylic acid proton.

dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext, fontsize=12]; edge [style=invis];

}

Caption: Numbering scheme for this compound.

-

Carboxylic Acid Proton (H-O): Expected as a broad singlet in the δ 13.0-14.0 ppm range. Its breadth is due to chemical exchange with trace water in the solvent. A D₂O exchange experiment can confirm this assignment, as the peak would disappear upon addition of D₂O.[1]

-

H-2: This is the most deshielded proton on the quinoline core, appearing as a sharp singlet significantly downfield (predicted δ > 9.0 ppm). Its downfield shift is caused by the anisotropic effect of the adjacent nitrogen atom and the strong electron-withdrawing effects of both the C3-COOH and C4-CF₃ groups. It appears as a singlet because its only adjacent proton positions (N1 and C3) lack protons for coupling.

-

Aromatic Protons (H-5, H-6, H-7, H-8): These protons on the benzene portion of the ring typically appear between δ 7.5-8.5 ppm. Their assignment requires analyzing their multiplicity and coupling constants.

-

H-5 and H-8: These protons are ortho to the ring junction and will be the most downfield in this region. H-5 experiences a deshielding effect from the spatially proximate -CF₃ group, while H-8 is deshielded by the heterocyclic nitrogen. Both will likely appear as doublets or doublet of doublets.

-

H-6 and H-7: These protons are further from the EWGs and will be relatively upfield. They will likely appear as triplets or doublet of doublets due to coupling with their neighbors.

-

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| COOH | ~13.5 | br s | - | Acidic proton, exchangeable. |

| H-2 | ~9.2 | s | - | Deshielded by N1, C3-COOH, and C4-CF₃. |

| H-5 | ~8.4 | d | ~8.5 | Deshielded by ring current and C4-CF₃. |

| H-8 | ~8.2 | d | ~8.0 | Deshielded by peri-interaction with N1. |

| H-7 | ~8.0 | t | ~7.8 | Coupled to H-6 and H-8. |

| H-6 | ~7.8 | t | ~7.6 | Coupled to H-5 and H-7. |

Predicted ¹³C NMR and ¹⁹F NMR Spectrum Analysis

The ¹³C NMR spectrum reveals the carbon skeleton and is particularly informative for this molecule due to the C-F coupling.

-

Carboxylic Carbon (C=O): This signal appears significantly downfield, typically in the δ 165-170 ppm range.

-

Trifluoromethyl Carbon (-CF₃): This carbon signal is split into a prominent quartet due to one-bond coupling with the three fluorine atoms (¹JCF), with a large coupling constant of approximately 275 Hz.[5][6]

-

C4: The carbon directly attached to the -CF₃ group will also appear as a quartet, but with a smaller two-bond coupling constant (²JCF) of around 35-40 Hz.[1]

-

Quaternary Carbons (C3, C4a, C8a): These carbons will appear as sharp signals with no attached protons. C3 and C4 will be significantly deshielded.

-

Aromatic Carbons (C2, C5, C6, C7, C8): These carbons will appear in the aromatic region (δ 120-150 ppm). C2 will be highly deshielded due to the adjacent nitrogen and EWGs.

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F) | Coupling Constant (JCF, Hz) |

| C=O | ~167 | s | - |

| C2 | ~152 | s | - |

| C4a | ~148 | s | - |

| C8a | ~146 | s | - |

| C4 | ~138 | q | ~37 |

| C7 | ~132 | s | - |

| C5 | ~130 | s | - |

| C8 | ~129 | s | - |

| C6 | ~128 | s | - |

| CF₃ | ~124 | q | ~275 |

| C3 | ~122 | s | - |

¹⁹F NMR Spectroscopy

A proton-decoupled ¹⁹F NMR spectrum would provide the simplest confirmation of the trifluoromethyl group, showing a single, sharp singlet at approximately δ -62 ppm (relative to CFCl₃).[5]

Advanced 2D NMR for Unambiguous Structural Confirmation

While 1D spectra provide strong evidence, 2D NMR experiments are essential for definitive, self-validating assignments.[3][7][8]

-

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds).[9] It would show clear correlations within the H-5/H-6/H-7/H-8 spin system, allowing for sequential "walking" along the benzene ring to confirm their connectivity. No correlation would be seen for the H-2 singlet.

-

HSQC (Heteronuclear Single Quantum Coherence): This correlates each proton directly to the carbon it is attached to. It would definitively link the proton signals in Table 1 to their corresponding carbon signals in Table 2 (e.g., H-2 to C-2, H-5 to C-5, etc.).

-

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful tool for this molecule, as it reveals long-range correlations (2-3 bonds) between protons and carbons.[3] It validates the overall structure by connecting the different fragments.

dot graph "HMBC_Correlations" { rankdir=TB; node [shape=box, style=filled, fontname="Helvetica", fontsize=10]; edge [arrowhead=vee, penwidth=1.5];

}

Caption: Key expected HMBC correlations for structural validation.

Key Expected HMBC Correlations:

-

H-2 will show correlations to C-3 , C-4 , and the bridgehead carbon C-8a . This definitively places H-2 adjacent to the substituent-heavy part of the pyridine ring.

-

H-5 will correlate to C-4 , C-4a , C-6 , and C-7 , confirming its position on the benzene ring and its proximity to the C4-CF₃ group.

-

H-8 will correlate to C-8a , C-4a , C-7 , and C-6 , confirming its position adjacent to the nitrogen-containing ring.

Experimental Protocol for NMR Data Acquisition

This protocol provides a standardized, self-validating workflow for acquiring high-quality NMR data for this compound.

dot graph "Experimental_Workflow" { rankdir=TB; bgcolor="#FFFFFF"; node [shape=box, style="filled,rounded", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Helvetica"]; edge [color="#5F6368"];

}

Caption: Standard workflow for NMR analysis.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh 15-20 mg of the purified compound for comprehensive 1D and 2D analysis.[3]

-

Select a high-quality deuterated solvent. DMSO-d₆ is highly recommended for its ability to dissolve the compound and clearly resolve the carboxylic acid proton.

-

Dissolve the sample in approximately 0.6 mL of DMSO-d₆ in a clean vial. Ensure complete dissolution.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[3]

-

For quantitative purposes, an internal standard can be added, but for routine structural confirmation, referencing to the residual solvent peak (DMSO at ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C) is sufficient.

-

-

Instrument Setup and 1D Acquisition (500 MHz or higher recommended):

-

Insert the sample into the NMR spectrometer.

-

Lock the field frequency using the deuterium signal from the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.

-

¹H Spectrum: Acquire a standard ¹H spectrum with a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio. A relaxation delay (D1) of 5 seconds is recommended for accurate integration if needed.[1]

-

¹³C Spectrum: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

2D NMR Acquisition:

-

Using the optimized parameters from the 1D experiments, set up standard gradient-selected (gs) COSY, HSQC, and HMBC experiments.

-

Default parameter sets provided by the spectrometer software are often a good starting point and can be optimized as needed.

-

-

Data Processing and Analysis:

-

Apply Fourier transformation and phase correction to all acquired spectra.

-

Reference the spectra to the residual solvent peak.

-

Analyze the 2D spectra to build connectivity maps: use the COSY to link adjacent protons, the HSQC to link protons to their carbons, and the HMBC to assemble the complete molecular structure.

-

Conclusion

The NMR spectral interpretation of this compound is a multi-faceted process that relies on understanding fundamental substituent effects and employing a suite of modern NMR techniques. The strong deshielding from the -CF₃ and -COOH groups creates a highly dispersed ¹H spectrum with a characteristic downfield singlet for H-2. The ¹³C spectrum is defined by the distinctive quartet signals arising from C-F coupling. While 1D NMR provides a robust preliminary identification, the use of 2D techniques like COSY, HSQC, and particularly HMBC, is indispensable for achieving an unambiguous, authoritative, and self-validated structural assignment required for high-level research and development.

References

- BenchChem. (2025). Application Notes and Protocols for the NMR Spectroscopic Analysis of Quinoline-2-carboxylic Acid. Benchchem.

- Solvent dependent /sup 13/C NMR chemical shifts of Quinoline and 2-methylquinoline. (2025). INIS.

- Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. (2002).

- 1 H NMR Spectra of the Quinolinecarboxylic Acid N-R-Amides. (n.d.).

- 3-Quinolinecarboxylic acid(6480-68-8) 1H NMR spectrum. (n.d.). ChemicalBook.

- Gereke, M., et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Journal of Organic Chemistry.

- BenchChem. (2025). Technical Support Center: Interpreting Complex NMR Spectra of Substituted Quinolines. Benchchem.

- Beretta, G., et al. (2009). Structure elucidation and NMR assignments of two new pyrrolidinyl quinoline alkaloids from chestnut honey. Magnetic Resonance in Chemistry.

- Structure elucidation and NMR assignments of two new pyrrolidinyl quinoline alkaloids from chestnut honey. (2009). Semantic Scholar.

- Gereke, M., et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Archives.

- BenchChem. (2025). Interpreting Complex NMR Spectra of 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline. Benchchem.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 3-Quinolinecarboxylic acid(6480-68-8) 1H NMR [m.chemicalbook.com]

- 5. BJOC - Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases [beilstein-journals.org]

- 6. beilstein-archives.org [beilstein-archives.org]

- 7. Structure elucidation and NMR assignments of two new pyrrolidinyl quinoline alkaloids from chestnut honey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structure elucidation and NMR assignments of two new pyrrolidinyl quinoline alkaloids from chestnut honey | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 4-(Trifluoromethyl)quinoline-3-carboxylic Acid

A Senior Application Scientist's Field-Proven Perspective for Researchers and Drug Development Professionals

Introduction

4-(Trifluoromethyl)quinoline-3-carboxylic acid is a synthetic organic compound featuring a quinoline core, a carboxylic acid group at position 3, and a trifluoromethyl (CF3) group at position 4. The presence of the electron-withdrawing trifluoromethyl group significantly influences the molecule's chemical properties, including its acidity, lipophilicity, and metabolic stability, making it a valuable scaffold in medicinal chemistry and drug development.[1] Accurate and sensitive bioanalytical methods are paramount for characterizing this compound in complex matrices during pharmacokinetic, pharmacodynamic, and toxicological studies. Liquid chromatography coupled with mass spectrometry (LC-MS) stands as the gold standard for this purpose, offering unparalleled selectivity and sensitivity.[2]

This technical guide provides a comprehensive, field-proven framework for the mass spectrometric analysis of this compound. Moving beyond a simple recitation of steps, this document elucidates the scientific rationale behind key methodological choices, from sample preparation to data interpretation, empowering researchers to develop and validate robust analytical methods.

Physicochemical Properties and Analyte Characteristics

A thorough understanding of the analyte's properties is the foundation of any successful analytical method.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₆F₃NO₂ | [3] |

| Monoisotopic Mass | 241.0351 g/mol | Calculated |

| Average Mass | 241.17 g/mol | [3] |

| pKa (Predicted) | 0.65 ± 0.30 | [4] |

| Melting Point | 210-212 °C | [4] |

The molecule's acidic nature, conferred by the carboxylic acid group, dictates its behavior in solution and during chromatographic separation. The trifluoromethyl group enhances its stability and provides a unique isotopic signature for mass spectrometric analysis.

Strategic Sample Preparation: Ensuring Analyte Integrity and Recovery

The goal of sample preparation is to isolate the analyte from complex biological matrices (e.g., plasma, urine, tissue homogenates) while minimizing interferences that can cause ion suppression or enhancement during ESI-MS analysis.[5] The choice of technique is matrix-dependent.

Protein Precipitation (PPT)

-

Principle: A simple and rapid method where a water-miscible organic solvent (e.g., acetonitrile, methanol) is added to the biological sample to denature and precipitate proteins.[6]

-

Expert Insight: While fast, PPT is the "dirtiest" of the common techniques and may leave behind significant amounts of matrix components like phospholipids, which are notorious for causing ion suppression. It is best suited for early-stage discovery or when high throughput is prioritized over ultimate sensitivity. An acidified precipitant (e.g., acetonitrile with 0.1% formic acid) can improve the recovery of acidic analytes by keeping them in a neutral, less water-soluble state.

Protocol 2.1: Protein Precipitation for Plasma Samples

-

Aliquot: Transfer 100 µL of plasma sample to a 1.5 mL microcentrifuge tube.

-

Internal Standard: Add an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).

-

Precipitation: Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid.

-

Vortex: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifugation: Centrifuge at ≥10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube for LC-MS analysis. For higher sensitivity, the supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of mobile phase.[6]

Liquid-Liquid Extraction (LLE)

-

Principle: LLE separates compounds based on their relative solubilities in two different immiscible liquids (typically an aqueous and an organic phase). By adjusting the pH of the aqueous phase, the charge state of the analyte can be manipulated to favor its partitioning into the organic phase.

-

Expert Insight: For an acidic compound like this compound, acidifying the sample (pH < pKa) will neutralize the carboxylic acid group, making the molecule more hydrophobic and readily extractable into an organic solvent like ethyl acetate or methyl tert-butyl ether (MTBE). LLE provides a much cleaner extract than PPT.

Solid-Phase Extraction (SPE)

-

Principle: SPE is a highly selective sample preparation technique that uses a solid sorbent to retain the analyte, which is then eluted with a small volume of solvent after interfering components are washed away.

-

Expert Insight: A mixed-mode anion exchange SPE cartridge is ideal for this analyte.[7] The sorbent possesses both reversed-phase and anion-exchange properties. The sample is loaded under conditions where the quinoline core interacts with the reversed-phase material and the negatively charged carboxylate group binds to the anion-exchange sites. This dual retention mechanism allows for very effective removal of matrix interferences.

Liquid Chromatography: The Key to Separation

Chromatographic separation is critical to resolve the analyte from isomers and matrix components that could interfere with accurate quantification.[2]

Table 2: Recommended Starting LC Parameters

| Parameter | Recommended Condition | Rationale |

| Column | C18 Reversed-Phase (e.g., Waters Xterra MS C18, 150 mm x 2.1 mm, 5 µm) | Provides good retention and peak shape for moderately polar aromatic compounds.[7] |

| Mobile Phase A | Water with 0.1% Formic Acid | The acid maintains the analyte in its protonated form for better retention and promotes good ionization in positive ESI mode. |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid | Common organic solvents for reversed-phase chromatography. |

| Gradient | Start with a low percentage of B (e.g., 10%) and ramp up to a high percentage (e.g., 95%) | A gradient elution is necessary to effectively elute the analyte while separating it from other components. |

| Flow Rate | 0.2 - 0.4 mL/min | Typical flow rates for analytical scale LC-MS. |

| Column Temp. | 40 °C | Elevated temperature can improve peak shape and reduce viscosity. |

| Injection Vol. | 5 - 10 µL | Dependent on sample concentration and instrument sensitivity. |

dot

Caption: General workflow for the LC-MS/MS analysis of small molecules.

Mass Spectrometry: Detection and Structural Elucidation

Electrospray ionization (ESI) is the preferred ionization technique for this class of molecules as it is a "soft" ionization method that typically produces an intact protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode, with minimal in-source fragmentation.[8][9]

High-Resolution Mass Spectrometry (HRMS) for Formula Confirmation

HRMS instruments, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems, provide highly accurate mass measurements (typically <5 ppm error), which allows for the unambiguous determination of the elemental composition of the parent ion and its fragments.[10][11]

-

Calculated Exact Mass of [M+H]⁺ (C₁₁H₇F₃NO₂⁺): 242.0423

-

Calculated Exact Mass of [M-H]⁻ (C₁₁H₅F₃NO₂⁻): 240.0278

By comparing the experimentally measured mass to the theoretical mass, the molecular formula can be confidently confirmed.[12]

Tandem Mass Spectrometry (MS/MS) and Proposed Fragmentation Pathway

Tandem mass spectrometry (MS/MS) is essential for structural confirmation and for developing highly selective quantitative methods using Multiple Reaction Monitoring (MRM).[13] In an MS/MS experiment, the precursor ion (e.g., the [M+H]⁺ at m/z 242.04) is isolated and then fragmented by collision-induced dissociation (CID). The resulting product ions are characteristic of the molecule's structure.

Based on established fragmentation patterns of quinoline carboxylic acids[6][8] and trifluoromethylated aromatic compounds[14], the following fragmentation pathway for this compound is proposed:

-

Primary Fragmentation: The most labile bonds are typically adjacent to the carboxyl group. Initial fragmentation is expected to involve the neutral loss of formic acid (HCOOH, 46.0055 Da) or the sequential loss of water (H₂O, 18.0106 Da) and carbon monoxide (CO, 27.9949 Da).

-

Trifluoromethyl Group Fragmentation: A characteristic fragmentation for trifluoromethyl-containing compounds is the loss of the CF₃ radical (·CF₃, 69.0021 Da).[14]

-

Quinoline Ring Fragmentation: Subsequent fragmentation of the quinoline ring structure can lead to the loss of hydrogen cyanide (HCN, 27.0109 Da).[6]

dot

Caption: Proposed ESI-MS/MS fragmentation pathway in positive ion mode.

Table 3: Proposed Key Fragment Ions and MRM Transitions for Quantitative Analysis

| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss | Transition Use |

| 242.04 | 196.04 | HCOOH | Quantifier |

| 242.04 | 224.03 | H₂O | Qualifier |

| 242.04 | 173.04 | ·CF₃ | Qualifier |

Method Validation: Ensuring Trustworthiness and Reliability

A robust analytical method must be validated to ensure it is fit for its intended purpose.[6] Validation should be performed according to established guidelines, such as those from the International Council for Harmonisation (ICH).[4][13]

Table 4: Key Validation Parameters according to ICH M10 Guideline

| Parameter | Definition | Acceptance Criteria (Typical) |

| Specificity/Selectivity | The ability to unequivocally assess the analyte in the presence of components that may be expected to be present. | No significant interfering peaks at the retention time of the analyte and internal standard in blank matrix samples.[1] |

| Linearity & Range | The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range. | Calibration curve with a correlation coefficient (r²) ≥ 0.99.[13] |

| Accuracy | The closeness of agreement between the measured value and the accepted true value. | Within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ).[1] |

| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. | Coefficient of variation (CV) or relative standard deviation (RSD) ≤15% (≤20% at LLOQ).[1] |

| Limit of Quantification (LLOQ) | The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio ≥ 10, with acceptable accuracy and precision.[7] |

| Matrix Effect | The direct or indirect alteration or interference in response due to the presence of unintended analytes (for co-eluting matrix components) in the sample. | The CV of the IS-normalized matrix factor should be ≤15%.[1] |

| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. | Analyte concentration should be within ±15% of the nominal concentration under various storage conditions (freeze-thaw, short-term, long-term).[15] |

Conclusion

The mass spectrometric analysis of this compound is a multi-faceted process that demands a systematic and scientifically-grounded approach. By leveraging a deep understanding of the analyte's physicochemical properties, analysts can make informed decisions regarding sample preparation, chromatographic separation, and mass spectrometric detection. High-resolution mass spectrometry is indispensable for initial structural confirmation, while tandem mass spectrometry provides the selectivity required for robust quantification in complex biological matrices. The validation framework outlined herein, grounded in ICH guidelines, provides a clear pathway to developing a trustworthy and reliable bioanalytical method, ultimately ensuring data integrity in critical research and drug development programs.

References

-

Chemistry LibreTexts. (2020). 11.10: Determination of the Molecular Formula by High Resolution Mass Spectrometry. Available at: [Link]

- De Hoffmann, E., & Stroobant, V. (2007).

- de Kanter, F. J. J., et al. (2017). Quantitative pharmaceutical analysis is nowadays frequently executed using mass spectrometry. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 375(2094), 20160268.

-

European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Available at: [Link]

-

Lead Sciences. (n.d.). This compound. Available at: [Link]

- Li, Z., et al. (2012). [Determination of the residues of 3-methyl-quinoxaline-2-carboxylic acid and quinoxaline-2-carboxylic acid in animal origin foods by high performance liquid chromatography-tandem mass spectrometry]. Se Pu, 30(5), 488-492.

-

MDPI. (2024). Advancing Bioanalytical Method Validation: A Comprehensive ICH M10 Approach for Validating LC–MS/MS to Quantify Fluoxetine in Human Plasma and Its Application in Pharmacokinetic Studies. Available at: [Link]

-

PubMed Central (PMC). (n.d.). Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices. Available at: [Link]

- PubChem. (n.d.). This compound.

- El-Aneed, A., et al. (2009). Mass spectrometry, review of the basics: electrospray, MALDI, and commonly used mass analyzers. Applied Spectroscopy Reviews, 44(3), 210-230.

-

Lead Sciences. (n.d.). This compound. Available at: [Link]

-

UAB. (n.d.). Quantitative analysis of small molecules in biological samples. Available at: [Link]

-

PubMed. (n.d.). Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices. Available at: [Link]

-

Spectroscopy Online. (n.d.). Using High-Resolution LC–MS to Analyze Complex Sample. Available at: [Link]

-

YouTube. (2019). Formula determination by high resolution mass spectrometry. Available at: [Link]

-

ResearchGate. (n.d.). Proposed fragmentation pathways for compound 22. Available at: [Link]

-

PubMed. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Available at: [Link]

-

LCGC International. (2022). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. Available at: [Link]

-

Chemistry LibreTexts. (2023). Electrospray Ionization Mass Spectrometry. Available at: [Link]

-

YouTube. (2025). What Is Electrospray Ionization (ESI) In LC-MS?. Available at: [Link]

Sources

- 1. Advancing Bioanalytical Method Validation: A Comprehensive ICH M10 Approach for Validating LC–MS/MS to Quantify Fluoxetine in Human Plasma and Its Application in Pharmacokinetic Studies [mdpi.com]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. researchgate.net [researchgate.net]

- 4. ema.europa.eu [ema.europa.eu]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. [Determination of the residues of 3-methyl-quinoxaline-2-carboxylic acid and quinoxaline-2-carboxylic acid in animal origin foods by high performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 9. youtube.com [youtube.com]

- 10. longdom.org [longdom.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. m.youtube.com [m.youtube.com]

- 13. Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices. | Semantic Scholar [semanticscholar.org]

- 15. Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Crystal Structure of 4-(Trifluoromethyl)quinoline-3-carboxylic acid

Foreword: The Rationale of Predictive Crystallography

In the landscape of drug discovery and materials science, a molecule's solid-state architecture is a critical determinant of its physicochemical properties, including solubility, stability, and bioavailability. While experimental determination remains the gold standard, a comprehensive understanding of a compound's likely crystalline form can guide synthesis, formulation, and development efforts long before a single crystal is obtained. This guide addresses the crystal structure of 4-(trifluoromethyl)quinoline-3-carboxylic acid, a compound of significant interest due to its constituent moieties: the quinoline core, a privileged scaffold in medicinal chemistry, and the trifluoromethyl group, a key modulator of pharmacokinetic properties.

As no public experimental crystal structure for this specific molecule has been deposited in crystallographic databases to date, this document adopts a predictive and instructive framework. By synthesizing data from closely related analogs and foundational principles of crystal engineering, we will construct a hypothetical, yet scientifically rigorous, model of its crystal structure. This guide is designed not merely to present a static picture, but to elucidate the process of structural anticipation and to provide a practical workflow for its eventual experimental validation.

The Molecular Blueprint: Synthesis and Key Structural Features

The strategic combination of a quinoline heterocycle with a trifluoromethyl group and a carboxylic acid function creates a molecule with a rich potential for intermolecular interactions and, consequently, complex crystalline arrangements.

Significance in Drug Design

The quinoline scaffold is a cornerstone in the development of therapeutics, found in drugs ranging from antimalarials to kinase inhibitors.[1] Its aromatic, heterocyclic nature provides a rigid framework for orienting functional groups and engaging in π-stacking interactions. The carboxylic acid at the 3-position is a potent hydrogen bond donor and acceptor, crucial for forming predictable supramolecular synthons.

The trifluoromethyl (-CF3) group is a powerful tool in modern medicinal chemistry. Its strong electron-withdrawing nature and high lipophilicity can dramatically alter a molecule's metabolic stability, membrane permeability, and binding affinity.[2] In the solid state, the fluorine atoms of the -CF3 group are weak hydrogen bond acceptors and can participate in a variety of non-covalent interactions, including C-H···F and F···F contacts, which significantly influence crystal packing.[3][4]

Proposed Synthesis Route

The synthesis of quinoline-4-carboxylic acids is well-established, with methods like the Doebner and Pfitzinger reactions being prominent.[1] A plausible route to the title compound involves a variation of the Doebner reaction, condensing an appropriately substituted aniline with an aldehyde and pyruvic acid.

A more targeted approach could adapt established procedures for similar trifluoromethylated quinolines. For instance, a common strategy involves the condensation of an aniline with an ethyl β-ketoester, followed by cyclization. A potential pathway to this compound could start from 2-amino-benzotrifluoride and diethyl 2-(ethoxymethylene)malonate, followed by cyclization, hydrolysis, and decarboxylation, though this is a multi-step simplification. A more direct, albeit potentially lower-yielding, one-pot synthesis might involve reacting 2-aminobenzotrifluoride, an appropriate aldehyde, and pyruvic acid under acidic conditions.[5]

From Solution to Solid: A Protocol for Crystallization

Obtaining diffraction-quality single crystals is the most critical and often most challenging step in structure determination. The choice of solvent and crystallization technique is paramount and is guided by the solute's solubility and the desired crystal growth kinetics.

Experimental Protocol: Slow Evaporation Method

This protocol outlines a standard and effective method for growing single crystals of small organic molecules.

Rationale: Slow evaporation allows the solution to become supersaturated at a controlled rate, promoting the growth of a few large, well-ordered crystals rather than rapid precipitation of a polycrystalline powder. The solvent system is chosen to provide moderate solubility—the compound should dissolve completely upon gentle heating but be close to saturation at room temperature.

Step-by-Step Methodology:

-

Purification: Ensure the this compound sample is of the highest possible purity (>98%). Impurities can inhibit crystal growth or become incorporated into the lattice, leading to disorder.

-

Solvent Screening: In separate small vials, test the solubility of ~1-2 mg of the compound in 0.5 mL of various solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, toluene, and mixtures thereof). A suitable solvent will fully dissolve the compound with gentle warming.

-

Preparation of Saturated Solution: Prepare a saturated or near-saturated solution by dissolving the compound in a selected solvent (e.g., ethanol/water mixture) in a clean glass vial. Gentle heating in a warm water bath may be required.

-

Filtration: While warm, filter the solution through a syringe filter (0.22 µm PTFE) into a new, clean vial. This removes any dust or particulate matter that could act as unwanted nucleation sites.

-

Crystal Growth: Cover the vial with a cap, pierced with a few small holes using a needle. This restricts the rate of evaporation. Alternatively, place the primary vial inside a larger, sealed jar containing a small amount of a more volatile anti-solvent (e.g., hexane) for vapor diffusion.

-

Incubation: Place the vial in a vibration-free environment at a constant temperature (e.g., room temperature).

-

Monitoring and Harvesting: Monitor the vial daily. Crystals suitable for X-ray diffraction (typically 0.1-0.3 mm in each dimension) may form over several days to weeks. Once formed, carefully harvest a crystal using a cryo-loop.

Predicted Crystal Structure and Intermolecular Interactions

In the absence of experimental data, we can predict the crystal structure by examining the common packing motifs of analogous compounds, particularly quinoline carboxylic acids and molecules featuring -CF3 groups.

Dominant Supramolecular Synthon: The Carboxylic Acid Dimer

Carboxylic acids most commonly form centrosymmetric dimers in the solid state through strong O-H···O hydrogen bonds between the carboxyl groups.[6] This R²₂(8) graph set motif is a highly robust and predictable synthon in crystal engineering. It is therefore highly probable that this compound will form such dimers as the primary organizing feature of its crystal lattice.

Secondary Interactions and Crystal Packing

Beyond the primary dimer, the overall three-dimensional architecture will be directed by a hierarchy of weaker interactions:

-

π-π Stacking: The planar quinoline rings are likely to engage in offset π-π stacking interactions with neighboring dimers, contributing to the formation of columns or sheets.

-

C-H···O and C-H···N Hydrogen Bonds: Aromatic C-H donors can interact with the carbonyl oxygen of the carboxylic acid and the nitrogen atom of the quinoline ring, providing further stability to the lattice.

-

Interactions involving the -CF3 Group: The fluorine atoms can act as weak acceptors for C-H···F hydrogen bonds. Furthermore, C-F···π and F···F interactions are also plausible, helping to organize the stacked layers of the quinoline systems.[4]

Table of Predicted Crystallographic Parameters

The following table provides a hypothetical, yet plausible, set of crystallographic data for this compound, based on common values for small organic molecules crystallizing in centrosymmetric space groups.

| Parameter | Predicted Value | Rationale |

| Crystal System | Monoclinic | A very common crystal system for organic molecules. |

| Space Group | P2₁/c | The most common space group for organic molecules, accommodating centrosymmetric dimers. |

| a (Å) | ~ 8-12 | Typical cell dimension range. |

| b (Å) | ~ 5-9 | Typical cell dimension range. |

| c (Å) | ~ 15-20 | Typical cell dimension range. |

| β (°) ** | ~ 95-110 | Typical angle for a monoclinic system. |

| Volume (ų) | ~ 1000-1500 | Derived from typical cell dimensions. |

| Z | 4 | Number of molecules per unit cell, typical for this space group. |

| Density (calc, g/cm³) ** | ~ 1.5-1.7 | Calculated from molecular weight and cell volume. |

| Hydrogen Bonding | O-H···O (dimer), C-H···O, C-H···F | Based on functional groups present. |

Experimental Workflow for Structure Determination

Once a suitable single crystal is obtained, its structure is determined using X-ray diffraction. The process is a well-defined workflow from data collection to final structural refinement.[7][8]

Step-by-Step X-ray Diffraction and Analysis Protocol

-

Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head, typically using a cryo-loop and flash-cooling with liquid nitrogen to minimize radiation damage.

-

Data Collection: The crystal is placed in a single-crystal X-ray diffractometer. A preliminary screening is performed to determine the unit cell parameters and crystal quality. A full sphere of diffraction data is then collected by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector.[9]

-

Data Reduction and Integration: The raw diffraction images are processed to integrate the intensities of each reflection and apply corrections for factors like Lorentz-polarization effects.

-

Structure Solution: The phase problem is solved to generate an initial electron density map. For small molecules, this is typically achieved using ab initio or direct methods.[9]

-

Structure Refinement: An atomic model is built into the electron density map. The positions of the atoms, their displacement parameters, and other variables are refined against the experimental data using least-squares methods until the calculated and observed diffraction patterns show the best possible agreement.

-

Validation and Deposition: The final structure is validated using established crystallographic checks and is typically deposited in a public database like the Cambridge Structural Database (CSD) to make it available to the scientific community.

Visualization of the Structure Determination Workflow

Caption: Workflow for experimental crystal structure determination.

Visualization of Predicted Intermolecular Interactions

The following diagram illustrates the predicted network of hydrogen bonds and other key intermolecular interactions that likely define the crystal packing of this compound.

Caption: Predicted intermolecular interactions in the crystal lattice.

Conclusion

This guide provides a comprehensive, albeit predictive, overview of the crystal structure of this compound. Based on established principles of supramolecular chemistry and data from analogous structures, we anticipate a crystal packing dominated by robust O-H···O hydrogen-bonded carboxylic acid dimers. These dimers are likely arranged into layers or columns stabilized by π-π stacking of the quinoline rings, with weaker C-H···O, C-H···N, and C-H···F interactions providing further cohesion. The provided experimental protocols for crystallization and X-ray analysis offer a clear and actionable pathway for the future empirical determination and validation of this structure. Understanding these solid-state features is crucial for harnessing the full potential of this promising molecule in pharmaceutical and materials science applications.

References

-

The crystal structure of 5-(trifluoromethyl)picolinic acid monohydrate reveals a water-bridged hydrogen-bonding network. (n.d.). IUCrData.

-

X-ray Diffraction Protocols and Methods. (n.d.). Springer Nature Experiments.

-